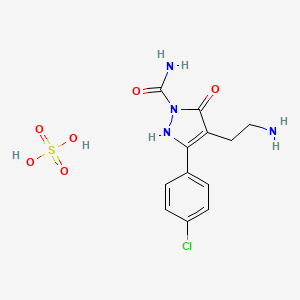

4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential as pharmacological agents, particularly as inhibitors of various enzymes such as carbonic anhydrases .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of appropriate precursors. For instance, a series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid . Another study reported the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine . Additionally, the synthesis of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole and its subsequent sulfonylation has been described, showcasing the versatility of pyrazole chemistry .

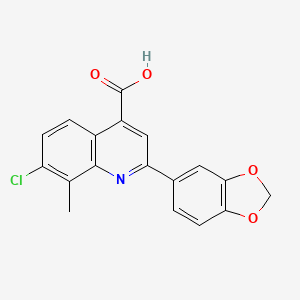

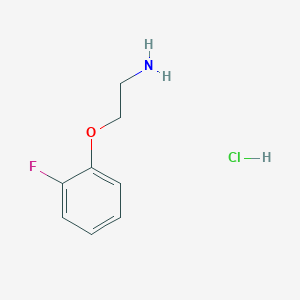

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are typically characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These techniques provide detailed information about the functional groups present and the overall molecular framework. The presence of substituents like the sulfonamide group can significantly influence the molecular conformation and, consequently, the biological activity of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization and sulfonylation. The functionalization reactions of pyrazole carboxylic acids and acid chlorides with amines have been explored, leading to the formation of carboxamides and other heterocyclic structures . Sulfonylation reactions, as seen in the preparation of sulfonyl-substituted pyrazoles, further expand the chemical diversity of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the solubility of these compounds in organic solvents can vary depending on the nature and position of substituents. The ionization state of the compound in solution can also affect its reactivity and interaction with biological targets . The inhibitory effects of pyrazole-sulfonamides on human carbonic anhydrase isoenzymes have been studied, with inhibition constants (Ki values) providing insight into their potency as enzyme inhibitors .

Scientific Research Applications

Antibacterial Activities

The derivatives of pyrazole compounds, including structures related to 4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate, have been synthesized and evaluated for their antibacterial activities. Studies show that such compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents. For instance, sulfamide derivatives were identified as particularly potent, suggesting the importance of functional group modification in enhancing antibacterial efficacy (Bildirici, Şener, & Tozlu, 2007).

Carbonic Anhydrase Inhibition

Compounds structurally related to 4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are crucial for developing therapeutic agents against conditions like glaucoma, epilepsy, and certain types of edema. Research indicates that primary sulfonamide functionality, which can be a feature of these compounds, enables potent inhibition of human carbonic anhydrases, which is significant for therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Synthesis of Heterocyclic Systems

The reactivity of pyrazole derivatives, including those related to the given compound, has been utilized in the synthesis of novel heterocyclic systems. For example, unexpected results were observed in reactions leading to the formation of new heterocyclic structures, which could have applications in materials science and pharmaceuticals (Dotsenko et al., 2019).

Antiproliferative Activities

The antiproliferative activities of pyrazole-3-carboxamide derivatives against various human cancer cell lines have been studied, indicating the potential of these compounds in cancer therapy. Compounds exhibiting significant cytotoxic activity could lead to the development of new anticancer drugs (Cankara Pirol et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not readily available in the literature. However, it is important to handle all chemical compounds with care, following appropriate safety protocols.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structural analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be investigated. However, specific future directions for this compound are not readily available in the literature.

properties

IUPAC Name |

4-(2-aminoethyl)-5-(4-chlorophenyl)-3-oxo-1H-pyrazole-2-carboxamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2.H2O4S/c13-8-3-1-7(2-4-8)10-9(5-6-14)11(18)17(16-10)12(15)19;1-5(2,3)4/h1-4,16H,5-6,14H2,(H2,15,19);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILXJBCISFPBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=O)N)CCN)Cl.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)

![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)